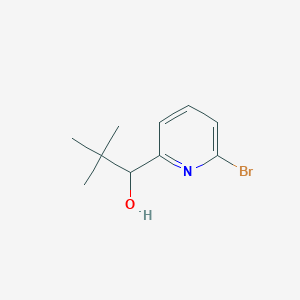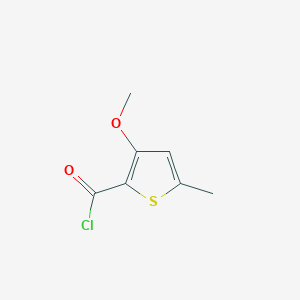
2,3,4,6-Tetra-o-acetyl-beta-d-glucopyranosyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C15H19NO10 and a molecular weight of 373.31 It is a derivative of glucopyranose, a form of glucose, and is characterized by the presence of isocyanate and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Amines and Alcohols: React with the isocyanate group in substitution reactions.
Major Products:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Hydroxyl Derivatives: Resulting from the hydrolysis of acetate groups.
Scientific Research Applications
Chemistry: In chemistry, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is used to study carbohydrate-protein interactions and as a precursor for the synthesis of glycosylated compounds.
Industry: In the industrial sector, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate involves its ability to react with nucleophiles through its isocyanate group. This reactivity allows it to form stable covalent bonds with various functional groups, making it a versatile reagent in chemical synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated derivative of glucopyranose used in similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative with different reactivity and applications.
Uniqueness: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is unique due to the presence of both isocyanate and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
104974-80-3 |
|---|---|
Molecular Formula |
C15H19NO10 |
Molecular Weight |
373.31 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isocyanatooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO10/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(26-11)16-6-17/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
FLNZVZMQFATYNM-UXXRCYHCSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


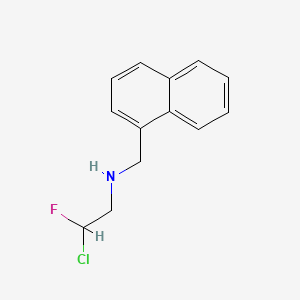
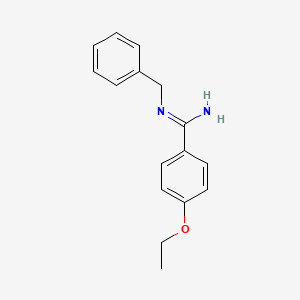
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
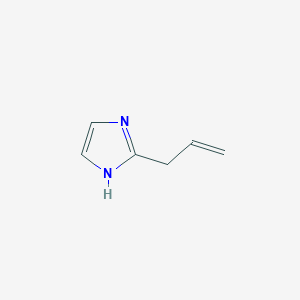
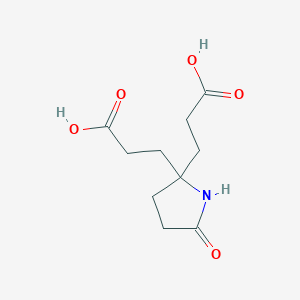
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
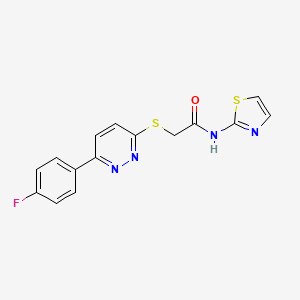
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
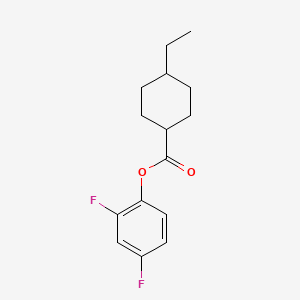
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
